1,5-Diaminoanthraquinone
Overview
Description
1,5-Diaminoanthraquinone is an organic compound that belongs to the anthraquinone family. It is characterized by the presence of two amino groups attached to the 1 and 5 positions of the anthraquinone structure. This compound is known for its deep red crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has significant applications in various fields, including dye manufacturing, electrochemistry, and biochemistry .
Mechanism of Action
Target of Action
1,5-Diaminoanthraquinone (1,5-DAAQ) is an organic dye compound Anthraquinone derivatives, a class to which 1,5-daaq belongs, are known to interact with dna .
Mode of Action
The mode of action of 1,5-DAAQ involves the formation of an intramolecular hydrogen bond between the quinoid oxygen and the substituents NH2 [C = O…H-N] . This interaction leads to a red shift in both absorption and fluorescence spectra . The excited states of 1,5-DAAQ are capable of undergoing proton transfer reactions or evolving into twisted internal charge transfer states .
Biochemical Pathways
It’s known that the absorption and fluorescence spectra of 1,5-daaq have been investigated in various organic solvents . This suggests that the compound may interact with these solvents at a molecular level, potentially affecting various biochemical pathways.
Result of Action
The result of the action of 1,5-DAAQ is observed in its photophysical properties. The compound’s interaction with its environment leads to changes in its absorption and fluorescence spectra . These changes are due to the intramolecular hydrogen bond formed between the quinoid oxygen and the substituents NH2 [C = O…H-N] .
Action Environment
The action of 1,5-DAAQ is influenced by the environment in which it is present. For instance, the compound’s absorption and fluorescence spectra vary when investigated in different organic solvents . This suggests that environmental factors such as the type of solvent can influence the action, efficacy, and stability of 1,5-DAAQ.
Biochemical Analysis
Biochemical Properties
1,5-Diaminoanthraquinone has been found to interact with DNA . The interaction of the hydrogen atom of - NH2 leads to a red shift in both absorption and fluorescence spectra . This suggests that this compound could interact with biomolecules in a way that affects their optical properties.
Cellular Effects
Given its interaction with DNA , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that there is an intramolecular hydrogen bond formed between quinoid oxygen and the substituents NH2 [C = O.H-N] . This could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that it can undergo coupling reactions with diazonium salts , which could potentially lead to changes in its effects over time.
Metabolic Pathways
Given its interactions with DNA , it could potentially be involved in pathways related to DNA synthesis or repair.
Transport and Distribution
Given its solubility properties , it could potentially interact with various transporters or binding proteins.
Subcellular Localization
Given its interactions with DNA , it could potentially localize to the nucleus where DNA is located.
Preparation Methods
1,5-Diaminoanthraquinone can be synthesized through several methods:
Reduction of 1,5-Dinitroanthraquinone: One common method involves the reduction of 1,5-dinitroanthraquinone using sodium sulfide or catalytic hydrogenation.
SO3H Exchange from Anthraquinone-1,5-Disulfonic Acid: Another method involves the exchange of sulfonic acid groups with amino groups in anthraquinone-1,5-disulfonic acid.
In industrial settings, the preparation of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of suitable catalysts.
Chemical Reactions Analysis
1,5-Diaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
1,5-Diaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: In biological research, this compound is used to study the interactions between small molecules and DNA.
Industry: In the industrial sector, this compound is used in the production of dyes for textiles and paper.
Comparison with Similar Compounds
1,5-Diaminoanthraquinone can be compared with other similar compounds, such as:
1,4-Diaminoanthraquinone: This compound has amino groups at the 1 and 4 positions.
1,8-Diaminoanthraquinone: With amino groups at the 1 and 8 positions, this compound exhibits distinct chemical behavior compared to this compound.
1,5-Dichloroanthraquinone: This compound has chlorine atoms instead of amino groups at the 1 and 5 positions.
The uniqueness of this compound lies in its specific arrangement of amino groups, which influences its reactivity and applications. Its ability to form hydrogen bonds and participate in charge transfer interactions makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1,5-diaminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVCOPVKXNMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111641-58-8 | |
Record name | 9,10-Anthracenedione, 1,5-diamino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111641-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1059602 | |
Record name | 1,5-Diamino-9,10-anthracenedione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1059602 | |
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Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red odorless powder; [Alfa Aesar MSDS] | |
Record name | 1,5-Diaminoanthraquinone | |
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CAS No. |
129-44-2 | |
Record name | 1,5-Diaminoanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Diaminoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129442 | |
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Record name | 1,5-DIAMINOANTHRAQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63791 | |
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Record name | 1,5-DIAMINOANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, 1,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Diamino-9,10-anthracenedione | |
Source | EPA DSSTox | |
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Record name | 1,5-diaminoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.499 | |
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Record name | 1,5-DIAMINOANTHRAQUINONE | |
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Synthesis routes and methods
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